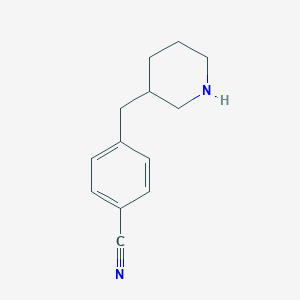

3-(p-Cyanobenzyl)-piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

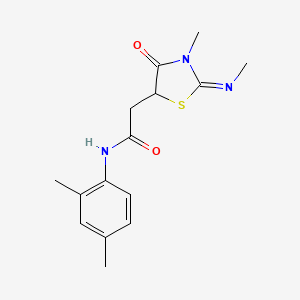

“3-(p-Cyanobenzyl)-piperidine” is a cyanobenzyl compound. Cyanobenzyl compounds are important intermediates for producing chemical products such as pharmaceuticals, agrochemicals, liquid crystals, and monomers of functional polymers .

Synthesis Analysis

The synthesis of cyanobenzyl compounds can be achieved under mild conditions from relatively easily available cyanobenzylamine having a cyano group on the benzene ring or a compound thereof which is ring-substituted with a chlorine atom, a fluorine atom, etc . The process for producing a cyanobenzyl compound includes transforming an aminomethyl group of a cyanobenzylamine compound into a hydroxymethyl group, a halogenomethyl group, or an acyloxymethyl group without causing damage to a cyano group on the benzene ring . The transformation may be carried out by use of nitrosonium ions .Chemical Reactions Analysis

Cyanobenzyl compounds can undergo various reactions. For instance, alcohols, amines, and thiols protected with a p-cyanobenzyl group can be easily and quantitatively deprotected using triethylgermyl sodium under mild conditions .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis and structural determination of piperidone analogs, including their molecular structures characterized by various spectroscopy methods, indicating potential applications in material science and molecular engineering (Lagisetty, Powell, & Awasthi, 2009).

Pharmacological Evaluation

- Novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, including piperidin-1-yl variants, were synthesized and showed significant antibacterial and antifungal activity, highlighting the potential for developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Preclinical Pharmacology

- Preclinical pharmacology studies of specific piperidine derivatives showing efficacy in the treatment of major depressive disorder, providing insights into the potential therapeutic applications in mental health (Garner et al., 2015).

Analytical Profiles

- Development of analytical methods for piperidine derivatives, demonstrating the importance of these compounds in forensic and pharmaceutical sciences (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Plant Chemistry Applications

- Microscale preparation methods for esters involving piperidine, highlighting its role in plant chemistry and bioassays (Epstein & Cohen, 1981).

Anticonvulsant Activity

- Synthesis and evaluation of piperidine-based compounds for their anticonvulsant activity, suggesting applications in the development of new treatments for epilepsy (Ho, Crider, & Stables, 2001).

Molecular Dynamics and Computational Chemistry

- Quantum chemical and molecular dynamic simulation studies of piperidine derivatives, demonstrating their potential in corrosion inhibition, which is crucial in material science and industrial applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Mecanismo De Acción

Target of Action

It’s known that piperidine derivatives often interact with various receptors and enzymes in the body, playing a role in numerous biological processes .

Mode of Action

The cyanobenzyl group may also influence the compound’s interaction with its targets .

Biochemical Pathways

Piperidine derivatives can be involved in a variety of biochemical pathways, depending on their specific structure and the nature of their targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .

Result of Action

The effects would likely depend on the specific targets and pathways involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 3-(p-Cyanobenzyl)-piperidine interacts with its targets and carries out its functions .

Direcciones Futuras

Cyanobenzyl compounds are important intermediates for producing chemical products such as pharmaceuticals, agrochemicals, liquid crystals, and monomers of functional polymers . Therefore, the development of efficient and environmentally friendly methods for the synthesis of these compounds is of great interest.

Propiedades

IUPAC Name |

4-(piperidin-3-ylmethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-9-12-5-3-11(4-6-12)8-13-2-1-7-15-10-13/h3-6,13,15H,1-2,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGVMDAVJMSXHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2758561.png)

![Tert-butyl 3-amino-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2758563.png)

![6-acetyl-2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2758564.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2758565.png)

![1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one](/img/structure/B2758566.png)

![N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2758567.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2758572.png)

![benzyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2758576.png)